2-(Benzyloxy)-1-bromo-7-methoxynaphthalene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-7-methoxy-2-phenylmethoxynaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO2/c1-20-15-9-7-14-8-10-17(18(19)16(14)11-15)21-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWGBDGTRDQCGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2Br)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246798 | |
| Record name | 1-Bromo-7-methoxy-2-(phenylmethoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1855030-97-5 | |
| Record name | 1-Bromo-7-methoxy-2-(phenylmethoxy)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1855030-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-7-methoxy-2-(phenylmethoxy)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Mechanistic Investigations of 2 Benzyloxy 1 Bromo 7 Methoxynaphthalene Analogues
Electrophilic Aromatic Substitution Reactions on Substituted Naphthalenes
Naphthalene (B1677914) undergoes electrophilic aromatic substitution preferentially at the α-position (C1) due to the greater stabilization of the carbocation intermediate, which can be depicted by a larger number of resonance structures that retain one intact benzene (B151609) ring. cutm.ac.inyoutube.comonlineorganicchemistrytutor.com The reactivity and regioselectivity of these reactions are significantly influenced by the electronic properties of the substituents already present on the naphthalene ring. Activating groups, such as hydroxyl (-OH), alkoxy (-OR), and alkyl groups, are electron-donating and direct incoming electrophiles to the same ring, typically to the ortho and para positions. cutm.ac.instackexchange.com Conversely, deactivating groups, which are electron-withdrawing (e.g., -NO₂, -SO₃H, -COOH), direct the electrophile to the other ring. cutm.ac.in
In the case of 2-(Benzyloxy)-1-bromo-7-methoxynaphthalene, the molecule possesses two activating groups, a benzyloxy group at C2 and a methoxy (B1213986) group at C7, and one deactivating group, a bromine atom at C1. The benzyloxy and methoxy groups, being strong activators, will dominate the directing effects. Electrophilic attack will be directed to the rings bearing these substituents. The methoxy group at C7 will primarily direct incoming electrophiles to the C6 and C8 positions. The benzyloxy group at C2 will direct towards the C3 position. However, the existing bromine at C1 sterically hinders the C8 position to some extent.
The outcome of some electrophilic substitution reactions on naphthalene, such as sulfonation, is dependent on the reaction temperature. libretexts.orgwordpress.com At lower temperatures, the kinetically controlled product is formed, which is often the α-substituted naphthalene. At higher temperatures, the thermodynamically more stable β-substituted product is favored. youtube.comwordpress.com For instance, the sulfonation of naphthalene at 80°C yields primarily 1-naphthalenesulfonic acid, while at 160°C, the major product is 2-naphthalenesulfonic acid. wordpress.com This is attributed to the steric interaction between the sulfonic group and the hydrogen atom at the 8-position in the 1-substituted product, which destabilizes it. cutm.ac.in
Metal-Mediated and Catalytic Transformations
Mechanistic Insights into C-H Functionalization Processes
Direct C-H bond functionalization has emerged as a powerful and atom-economical tool in organic synthesis. researchgate.netrsc.org In the context of naphthalene derivatives, transition metal-catalyzed C-H activation allows for the introduction of various functional groups at specific positions, often guided by a directing group present on the substrate. researchgate.netresearchgate.netthieme-connect.com The directing group coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond and facilitating its cleavage. researchgate.net
Mechanistic studies, often supported by kinetic experiments and computational modeling, have shed light on these processes. dtu.dknih.govacs.org For palladium-catalyzed reactions, a common mechanistic cycle involves the coordination of the directing group to the Pd(II) catalyst, followed by C-H activation to form a palladacycle intermediate. This intermediate then reacts with a coupling partner, and a subsequent reductive elimination step furnishes the product and regenerates the active catalyst. dtu.dkmdpi.com The nature of the directing group, the catalyst, ligands, and reaction conditions all play a crucial role in the efficiency and selectivity of the C-H functionalization. nih.gov
Role of Transition Metal Catalysts in Naphthalene Functionalization
Transition metals, particularly palladium, rhodium, ruthenium, and copper, have been extensively used to catalyze the functionalization of naphthalenes. researchgate.netrsc.orgnih.gov These catalysts enable a wide range of transformations, including arylation, alkenylation, alkoxylation, and halogenation of C-H bonds. researchgate.netrsc.org The choice of the metal catalyst can influence the regioselectivity of the reaction.
Directing groups are pivotal in controlling the site of functionalization on the naphthalene core. researchgate.netresearchgate.net For instance, amide or other nitrogen-containing groups can direct the catalyst to the ortho C-H bond. researchgate.net In the absence of a strong directing group, the inherent reactivity of the naphthalene C-H bonds can be exploited, although controlling regioselectivity can be more challenging. researchgate.net For this compound, the oxygen atoms of the benzyloxy and methoxy groups could potentially act as weak directing groups, or other functional groups could be introduced to direct C-H activation to a specific site. The bromine atom also provides a handle for cross-coupling reactions, which are also typically catalyzed by transition metals like palladium.
Oxidation Reactions of Naphthalene Derivatives
The oxidation of naphthalene and its derivatives can lead to a variety of products, depending on the oxidant and reaction conditions. epa.gov A significant industrial application is the oxidation of naphthalene to phthalic anhydride. epa.gov Biologically, naphthalene is metabolized by cytochrome P450 enzymes, which initially form an unstable 1,2-epoxide. researchgate.netnih.gov This epoxide can then undergo several transformations, including rearrangement to naphthols, enzymatic hydration to a dihydrodiol, or conjugation with glutathione. researchgate.netnih.gov The presence of substituents on the naphthalene ring can influence the rate and regioselectivity of metabolic oxidation. nih.gov For instance, alkyl substituents can shift the metabolism towards side-chain oxidation rather than aromatic ring oxidation. nih.gov
In the case of this compound, oxidation could potentially occur at the naphthalene core or at the benzylic position of the benzyloxy group. The electron-donating methoxy and benzyloxy groups would likely activate the ring towards oxidative processes. The formation of quinones is also a possible outcome of the oxidation of substituted naphthalenes. researchgate.net
Computational Predictions of Reactivity and Regioselectivity
Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity and regioselectivity of chemical reactions involving aromatic compounds. researchgate.netiau.irajpchem.orgresearchgate.net These methods allow for the calculation of various molecular properties and reaction parameters that govern chemical behavior.
For electrophilic aromatic substitution on naphthalene derivatives, computational models can predict the most likely sites of attack by calculating the energies of the intermediate carbocations (sigma complexes). ingentaconnect.com The regioselectivity is determined by the relative stability of these intermediates. Similarly, for nucleophilic aromatic substitution, the stability of the Meisenheimer complex can be computationally assessed to predict the feasibility and outcome of the reaction. scielo.org.mxscirp.orgscirp.org
In the realm of metal-catalyzed C-H functionalization, DFT calculations can elucidate reaction mechanisms, rationalize observed regioselectivities, and even predict the efficacy of different catalysts and directing groups. dtu.dknih.govresearchgate.net For this compound, computational studies could be employed to predict the most favorable positions for electrophilic attack, the likelihood of nucleophilic substitution at the C1 position, and the potential for regioselective C-H functionalization under various catalytic conditions. These theoretical insights can guide synthetic efforts and provide a deeper understanding of the molecule's chemical behavior. acs.orgresearchgate.net
Spectroscopic Characterization of Substituted Naphthalene Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-(benzyloxy)-1-bromo-7-methoxynaphthalene, both 1H and 13C NMR spectra provide critical information about its carbon-hydrogen framework.
1H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the naphthalene (B1677914) core, the benzyloxy group, and the methoxy (B1213986) group. Based on the analysis of related compounds such as 1-bromo-2-methoxynaphthalene (B48351) and 2-benzyloxynaphthalene, the anticipated chemical shifts can be inferred. The aromatic protons of the naphthalene ring would likely appear in the range of δ 7.0-8.5 ppm. The benzylic protons (Ar-CH2-O-) are expected to produce a singlet around δ 5.2 ppm. The protons of the phenyl group in the benzyloxy substituent would resonate in the aromatic region, likely between δ 7.3 and 7.5 ppm. The methoxy group protons are anticipated to be observed as a sharp singlet around δ 3.9 ppm.
13C NMR Spectroscopy: The 13C NMR spectrum provides insight into the carbon skeleton of the molecule. For this compound, a number of distinct signals are expected for the naphthalene carbons, the benzyloxy carbons, and the methoxy carbon. The carbon atoms of the naphthalene ring are expected to resonate in the aromatic region, typically between δ 105 and 160 ppm. The presence of the electron-donating methoxy and benzyloxy groups, and the electron-withdrawing bromine atom, will influence the chemical shifts of the substituted carbons. The benzylic carbon (Ar-CH2-O-) is anticipated to appear around δ 70 ppm, while the phenyl carbons of the benzyloxy group will be found in the aromatic region. The methoxy carbon is expected to produce a signal around δ 55 ppm.
| Compound | 1H NMR Chemical Shifts (δ, ppm) | 13C NMR Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| 1-Bromo-2-methoxynaphthalene | Aromatic H: 7.3-8.2, Methoxy H: 4.04 | Aromatic C: 108.7-153.8, Methoxy C: 57.1 | nih.gov |
| 2-Benzyloxynaphthalene | Aromatic H: 7.1-7.8, Benzyl (B1604629) H: 5.19 | Aromatic C: 107.1-157.1, Benzyl C: 70.0 | nih.gov |
| 1-Methoxynaphthalene | Aromatic H: 6.7-8.3, Methoxy H: 3.86 | Not specified | researchgate.netchemicalbook.com |
| 2-Methoxynaphthalene (B124790) | Aromatic H: 7.1-7.8, Methoxy H: 3.91 | Aromatic C: 105.6-157.5, Methoxy C: 55.3 | chemicalbook.comchemicalbook.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
The presence of the aromatic naphthalene and benzene (B151609) rings will be indicated by C-H stretching vibrations typically observed above 3000 cm-1 and C=C stretching vibrations in the 1450-1600 cm-1 region. The ether linkages (C-O-C) from both the benzyloxy and methoxy groups will give rise to strong C-O stretching bands, typically in the range of 1000-1300 cm-1. Specifically, an aryl-alkyl ether C-O stretch is expected around 1250 cm-1. The C-Br stretching vibration is expected to appear in the fingerprint region, generally between 500 and 600 cm-1.
| Compound | Key IR Absorption Bands (cm-1) | Reference |
|---|---|---|
| 1-Bromo-2-methoxynaphthalene | Aromatic C-H stretch, C=C stretch, C-O stretch, C-Br stretch | nih.govchemicalbook.com |
| 2-Methoxynaphthalene | ~3050-3100 (aromatic C-H stretch), ~1600-1650 (aromatic C=C stretch), ~1250-1300 (C-O stretch) | ijpsjournal.com |
| 1-Bromo-2-(methoxymethyl)benzene | Not specified in detail, but spectrum available for comparison. | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like naphthalene. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the naphthalene chromophore.
Naphthalene itself exhibits strong absorption bands in the UV region. The introduction of substituents like the benzyloxy, methoxy, and bromo groups will cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity. Electron-donating groups like methoxy and benzyloxy typically cause a bathochromic shift (a shift to longer wavelengths). For instance, the UV spectrum of 2-methoxynaphthalene shows absorption maxima around 220-240 nm and 280-300 nm. ijpsjournal.com It is anticipated that this compound will exhibit similar absorption characteristics, with potential slight modifications due to the combined electronic effects of all substituents.
| Compound | UV-Vis Absorption Maxima (λmax, nm) | Reference |
|---|---|---|
| 2-Methoxynaphthalene | 220-240 and 280-300 | ijpsjournal.com |
| 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one | 342 | researchgate.net |
| General Substituted Naphthalenes | Introduction of silyl, methoxy, and cyano groups causes shifts to longer wavelengths. | mdpi.com |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C18H15BrO2), the molecular weight is approximately 343.22 g/mol .
In the mass spectrum, the molecular ion peak (M+) would be expected to appear as a pair of peaks of nearly equal intensity due to the isotopic distribution of bromine (79Br and 81Br). Common fragmentation pathways would likely involve the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (m/z 91) and a bromomethoxynaphthoxy radical. Another possible fragmentation is the loss of the entire benzyloxy group. Further fragmentation of the naphthalene core would also be observed.
| Compound | Molecular Ion (M+, m/z) | Key Fragments (m/z) | Reference |
|---|---|---|---|
| 1-Bromo-2-methoxynaphthalene | 236/238 | 193 | nih.govchemicalbook.com |
| 2-Benzyloxynaphthalene | 234 | 91 (benzyl cation) | nih.gov |
| 1-Bromonaphthalene | 206/208 | 127 | nist.gov |
| 2-Naphthol | 144 | 115 | nist.gov |
Fluorescence Spectroscopy for Naphthalene Derivatives
Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of fluorescent molecules (fluorophores). Naphthalene and many of its derivatives are known to be fluorescent.
The fluorescence properties of this compound will be influenced by its substituents. Electron-donating groups like methoxy and benzyloxy can enhance fluorescence. However, heavy atoms like bromine can quench fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state. Therefore, the fluorescence quantum yield of the target compound may be lower compared to its non-brominated analog. The emission spectrum is expected to be a mirror image of the absorption spectrum and will likely show emission in the UV or near-visible region. Studies on silyl-substituted naphthalenes have shown that such substitutions can lead to an increase in fluorescence intensity and a shift of the emission maxima to longer wavelengths. mdpi.com
| Compound Class | General Fluorescence Properties | Reference |
|---|---|---|
| Silyl-substituted naphthalenes | Emission maxima shift to longer wavelengths and fluorescence intensities increase relative to naphthalene. | mdpi.com |
| 1-Methoxynaphthalene | Exhibits fluorescence, with studies focusing on its rotational isomers. | acs.org |
Raman Spectroscopy
Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to IR spectroscopy. The Raman spectrum of this compound would be expected to show characteristic signals for the aromatic ring vibrations.
The C=C stretching modes of the naphthalene and benzene rings are typically strong in the Raman spectrum, appearing in the region of 1300-1600 cm-1. The breathing modes of the aromatic rings also give rise to characteristic Raman signals. The C-Br stretch may also be observable. Computational studies, such as those using Density Functional Theory (DFT), can be employed to predict the Raman spectra of naphthalene derivatives and aid in the assignment of vibrational modes. researchgate.netnih.gov
| Compound/Class | Key Raman Bands/Observations | Reference |
|---|---|---|
| Naphthalene | Strong bands in the 1300-1600 cm-1 region due to ring stretching modes. | chemicalbook.comspectrabase.com |
| 1-Methoxynaphthalene | Vibrational analysis has been performed to assign fundamental modes. | |
| Naphthalene Diimide Derivatives | Calculated Raman spectra used to investigate molecular vibrations. | nih.gov |
Advanced Analytical Techniques in the Study of Complex Naphthalene Architectures
X-ray Diffraction (XRD) for Single Crystal and Powder Analysis
X-ray Diffraction (XRD) is an indispensable, non-destructive technique for determining the three-dimensional atomic arrangement within a crystal lattice. For complex naphthalene (B1677914) derivatives, both single-crystal and powder XRD methods offer profound insights into their solid-state structure.
Powder X-ray Diffraction (PXRD) is utilized when suitable single crystals cannot be obtained. While it does not provide the atomic-level detail of single-crystal XRD, PXRD is vital for phase identification, assessing sample purity, and analyzing crystalline polymorphism. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid.
The data obtained from XRD studies are fundamental for understanding intermolecular interactions, such as π-π stacking and hydrogen bonding, which govern the material's bulk properties. nih.govnih.gov
Table 1: Representative Single Crystal XRD Data for a Substituted Naphthalene Derivative
| Parameter | Value | Reference |
| Chemical Formula | C₁₄H₁₃BrO₂ | nih.gov |
| Formula Weight (Mr) | 293.15 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 6.1415 (7) | nih.gov |
| b (Å) | 8.2635 (7) | nih.gov |
| c (Å) | 25.287 (2) | nih.gov |
| β (°) | 94.401 (10) | nih.gov |
| Volume (V) (ų) | 1279.5 (2) | nih.gov |
| Z (molecules/unit cell) | 4 | nih.gov |
Note: This data is for the related compound 4-(Benzyloxy)-2-bromo-1-methoxybenzene and is presented to illustrate the type of information obtained from a single-crystal XRD experiment.
Electron Microscopy (SEM, TEM) for Morphological and Microstructural Analysis
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the morphology and microstructure of solid materials at high resolution. While XRD provides atomic arrangement details, electron microscopy reveals the physical form and surface characteristics of the crystalline material.
Scanning Electron Microscopy (SEM) is used to examine the surface topography of a sample. In the context of 2-(Benzyloxy)-1-bromo-7-methoxynaphthalene, SEM analysis of the crystalline powder would reveal information about:
Crystal Habit: The characteristic external shape and size of the crystals.
Surface Features: The presence of any defects, steps, or terraces on the crystal faces.
Agglomeration: How individual crystallites are aggregated or clustered.
This information is valuable for controlling crystallization processes and understanding the physical properties of the bulk material, such as flowability and dissolution rates.
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of materials. For a crystalline organic compound, TEM can be used to:
Visualize the Crystal Lattice: Under high-resolution TEM (HRTEM), it is possible to directly image the lattice fringes, providing confirmation of the crystalline nature and orientation.
Identify Defects: TEM can reveal the presence of internal defects such as dislocations, stacking faults, or grain boundaries within the crystals.
Analyze Nanostructures: If the compound is formulated into nanoparticles or other nanostructures, TEM is essential for characterizing their size, shape, and internal structure.
Together, SEM and TEM provide a comprehensive picture of the material's structure from the micrometer to the near-atomic scale, complementing the crystallographic data obtained from XRD.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For a complex molecule like this compound, XPS provides direct confirmation of its constituent elements and their bonding environments.
An XPS analysis would involve irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nm of the material. The resulting spectrum consists of peaks corresponding to the core-level electron binding energies, which are unique to each element.
Elemental Composition: A survey scan would show peaks for Carbon (C), Oxygen (O), and Bromine (Br), confirming their presence. The relative peak areas can be used to determine the stoichiometry of the compound.
Chemical State Analysis: High-resolution scans of the individual elemental regions provide information about the chemical bonding. For example, the C 1s spectrum could be deconvoluted to distinguish between carbon atoms in different environments: the aromatic naphthalene and benzyl (B1604629) rings (C-C, C-H), the ether linkages (C-O), and the carbon directly bonded to bromine (C-Br). researchgate.net Similarly, the O 1s spectrum would confirm the presence of ether oxygen, and the Br 3d spectrum would be characteristic of an organobromine bond.
Table 2: Expected XPS Peak Binding Energies for this compound
| Element | Core Level | Expected Binding Energy (eV) | Chemical State Information |
| Carbon | C 1s | ~284.8 | Aromatic C-C/C-H |
| ~286.5 | Ether C-O | ||
| ~285.5 | C-Br | ||
| Oxygen | O 1s | ~533.0 | Ether C-O-C |
| Bromine | Br 3d | ~70-71 | C-Br bond |
Note: These are approximate binding energy values and can shift slightly depending on the specific molecular environment and instrument calibration.
Advanced Chromatographic Techniques (GC-MS, LC-MS, HPLC) for Separation and Quantification
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly for assessing its purity, analyzing reaction mixtures, and identifying potential metabolites or degradation products.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile or thermally sensitive naphthalene derivatives. nih.gov Reverse-phase HPLC, often using a C18 column, is commonly employed to separate the target compound from starting materials, byproducts, and isomers. rdd.edu.iq The separation of positional isomers of naphthalene derivatives can be particularly challenging, but specialized columns that utilize π-π interactions can achieve excellent resolution. nacalai.com UV or fluorescence detectors are typically used for detection and quantification. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. kuleuven.be This technique is invaluable for confirming the molecular weight of the synthesized compound and for identifying unknown impurities or metabolites by analyzing their mass-to-charge ratio and fragmentation patterns. researchgate.net LC-MS is the method of choice for analyzing complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. While the target compound itself may have low volatility, it can potentially be analyzed by GC-MS after chemical derivatization to increase its volatility. jfda-online.com GC-MS provides excellent separation efficiency and yields mass spectra that are highly reproducible and can be compared against spectral libraries for identification. nih.gov The characteristic isotopic pattern of bromine-containing compounds in the mass spectrum provides a clear signature for identifying brominated species. researchgate.net
Table 3: Application of Chromatographic Techniques for Naphthalene Derivative Analysis
| Technique | Typical Stationary Phase | Common Application | Advantages |
| HPLC-UV | C18 (ODS) | Purity assessment, quantification, separation of isomers. rdd.edu.iqrsc.org | Robust, widely available, excellent for quantitative analysis. |
| LC-MS | C18 (ODS) | Molecular weight confirmation, impurity profiling, metabolite identification. kuleuven.beresearchgate.net | High sensitivity and selectivity, provides structural information. |
| GC-MS | Polysiloxane (e.g., Rtx-200) | Analysis of volatile derivatives, separation of regioisomers. nih.gov | High resolution, provides detailed mass spectra for library matching. |
Theoretical and Computational Chemistry Applied to Naphthalene Systems
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity and electronic properties. worldwidejournals.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. worldwidejournals.com For 2-(Benzyloxy)-1-bromo-7-methoxynaphthalene, the electron-donating methoxy (B1213986) and benzyloxy groups would be expected to raise the energy of the HOMO, while the electronegative bromine atom and the aromatic naphthalene (B1677914) core would influence both HOMO and LUMO levels. A DFT calculation would provide precise energy values for these orbitals.
A hypothetical data table for the FMO analysis of this compound might look as follows. Note that these are illustrative values.
Hypothetical FMO Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.15 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
This calculated gap would indicate the molecule's kinetic stability and the energy required for electronic transitions, which relates to its UV-Vis absorption properties. nih.gov The spatial distribution of the HOMO and LUMO would also be visualized to identify the regions of the molecule most involved in electron donation and acceptance.
Molecular Electrostatic Potential (MEP) and Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. scienceopen.com It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. The MEP map uses a color scale to indicate charge distribution:
Red: Regions of most negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms (like the oxygen atoms in the methoxy and benzyloxy groups). These are sites susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, often found around hydrogen atoms attached to electronegative atoms or in areas of electron deficiency. These are sites susceptible to nucleophilic attack.
Green/Yellow: Regions of neutral or intermediate potential.
For this compound, an MEP analysis would likely show negative potential (red) around the oxygen atoms of the ether linkages. A region of positive potential (a "sigma-hole") might be observed on the bromine atom, which could be involved in halogen bonding. scienceopen.com This analysis helps in understanding non-covalent interactions and predicting sites of reactivity for polar reactions.
Prediction of Reaction Outcomes and Selectivity
Computational chemistry can go beyond static properties to predict how a molecule will behave in a chemical reaction. For a substituted naphthalene, predicting which positions on the aromatic rings are most likely to react is a key challenge.
Reactivity Indices and Local Ionization Potentials
DFT provides a framework for calculating various reactivity indices that quantify the reactivity of different sites within a molecule. These indices are derived from the principles of conceptual DFT. Important descriptors include:
Fukui Functions: These are local reactivity descriptors that indicate the propensity of a specific atomic site in a molecule to accept or donate electrons. By calculating the Fukui functions, one could predict the most likely sites for nucleophilic, electrophilic, and radical attack on the this compound ring system.
Local Ionization Potential: This describes the energy required to remove an electron from a specific point on the molecule's surface, helping to identify the most nucleophilic regions.
A hypothetical table summarizing these reactivity descriptors might be presented as follows:
Hypothetical Global Reactivity Descriptors
| Descriptor | Value |
| Ionization Potential (I) | 6.25 eV |
| Electron Affinity (A) | 1.15 eV |
| Chemical Hardness (η) | 2.55 eV |
| Chemical Softness (S) | 0.39 eV⁻¹ |
| Electronegativity (χ) | 3.70 eV |
These calculated indices would provide a quantitative basis for predicting the regioselectivity of reactions such as electrophilic aromatic substitution or metal-catalyzed cross-coupling. nih.gov
Transition State Theory and Reaction Kinetics
To understand the speed of a chemical reaction, computational chemists use Transition State Theory. This involves locating the transition state (TS)—the highest energy point along the reaction pathway—for a specific chemical transformation. For example, one could model the reaction of this compound with an electrophile.
The process would involve:
Optimizing the geometries of the reactants and products.
Locating the transition state structure connecting them.
Calculating the energies of all species to determine the activation energy barrier (the energy difference between the reactants and the transition state).
A lower activation energy implies a faster reaction. By comparing the activation barriers for attack at different positions on the naphthalene ring, one could predict the most favorable reaction pathway and thus the major product. nih.govacs.org This approach is crucial for understanding reaction mechanisms and explaining observed product distributions.
Solvation Models and Environmental Effects on Reactivity
Chemical reactions are typically carried out in a solvent, and the solvent can have a profound effect on reactivity and reaction rates. Computational solvation models are used to simulate these environmental effects. For this compound, which has both polar (ether groups) and nonpolar (aromatic rings) regions, the choice of solvent would be particularly important.
Common approaches include:
Implicit Solvation Models (e.g., PCM, SMD): The solvent is treated as a continuous medium with a specific dielectric constant. This is a computationally efficient way to account for bulk solvent effects on the electronic structure and geometry of the solute.
Explicit Solvation Models: Individual solvent molecules are included in the calculation. This is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding.
By performing DFT calculations with a solvation model, one could determine how the HOMO-LUMO gap, MEP, and reaction energy barriers change in different solvents. For instance, a polar solvent might stabilize a charged transition state, thereby accelerating a reaction. researchgate.net These calculations are essential for bridging the gap between theoretical gas-phase models and real-world experimental conditions.
While specific computational research on this compound is not widely documented, the application of modern theoretical methods such as Density Functional Theory would provide a comprehensive understanding of its structure, electronic properties, and reactivity. Through Frontier Molecular Orbital analysis, Molecular Electrostatic Potential mapping, the calculation of reactivity indices, and the modeling of reaction pathways and solvent effects, a detailed, predictive picture of this complex molecule's chemical behavior can be constructed. Such theoretical insights are invaluable for guiding synthetic efforts and exploring the potential applications of functionalized naphthalene systems.
Mechanistic Elucidation through Computational Studies
Following a comprehensive search of available scientific literature, no specific computational studies focused on the mechanistic elucidation of reactions involving "this compound" were identified. Research in the field of computational chemistry often targets molecules with broader applications or those that represent a particular chemical challenge to existing theoretical models. While computational methods such as Density Functional Theory (DFT) are powerful tools for understanding reaction mechanisms, including transition states and reaction energy profiles, it appears that "this compound" has not yet been the subject of such detailed in silico investigation.
Therefore, a detailed discussion of its reaction mechanisms supported by computational data, including data tables of research findings, cannot be provided at this time. Further research in the field of theoretical and computational chemistry would be required to shed light on the specific reaction pathways of this compound.
Strategic Applications of 2 Benzyloxy 1 Bromo 7 Methoxynaphthalene and Its Derivatives As Synthetic Intermediates
Utility in the Construction of Complex Polycyclic Aromatic Hydrocarbons
The rigid, planar structure of the naphthalene (B1677914) core in 2-(benzyloxy)-1-bromo-7-methoxynaphthalene makes it an ideal building block for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). bldpharm.com PAHs are a class of molecules composed of fused aromatic rings and are of significant interest for their unique optical and electronic properties. nih.gov The C1-bromo functionality is the key reactive site for extending the aromatic system.
The primary method for achieving this is through palladium-catalyzed cross-coupling reactions. For instance, in a Suzuki-Miyaura coupling, the bromo-naphthalene can be reacted with an arylboronic acid to form a new carbon-carbon bond, effectively "stitching" another aromatic ring onto the naphthalene scaffold. By choosing a di-boronic acid or a borylated PAH, chemists can create extended, multi-dimensional aromatic structures. Similarly, Stille coupling (with organostannanes) or Negishi coupling (with organozinc reagents) can be employed to achieve similar transformations. The presence of the methoxy (B1213986) and benzyloxy groups can influence the reactivity and regioselectivity of these coupling reactions and are crucial for solubilizing the often-insoluble larger PAH products.
Role in the Synthesis of Functional Organic Materials (e.g., Organic Semiconductors)
The development of novel organic materials for electronics, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs), relies on the precise synthesis of molecules with tailored electronic properties. rsc.orgrsc.org PAHs synthesized from intermediates like this compound are promising candidates for these applications due to their potential for high charge carrier mobility. nih.gov
The strategic importance of this intermediate lies in its ability to create donor-acceptor (D-A) type materials. The 7-methoxynaphthalene core can act as an electron-donating unit. By coupling the bromo-position with a known electron-accepting molecule (e.g., a functionalized benzothiadiazole or pyridine (B92270) derivative), a new molecule with intramolecular charge-transfer characteristics can be synthesized. Furthermore, the benzyloxy group serves as a latent phenol. After the main carbon skeleton is constructed, the benzyl (B1604629) protecting group can be cleaved to reveal a hydroxyl group. This hydroxyl group can then be used to attach other functional units or to fine-tune the solid-state packing of the material through hydrogen bonding, which is a critical factor for efficient charge transport in OTFTs.
Precursors for Bioactive Molecules and Natural Product Synthesis
The substituted naphthalene core is a common motif in a variety of biologically active compounds and natural products. The specific substitution pattern of this compound makes it a valuable precursor for accessing complex molecular architectures with potential therapeutic applications. nih.govsemanticscholar.org Many natural bromophenols, for instance, exhibit significant antioxidant or antimicrobial activities. nih.gov
A common synthetic strategy involves using the bromo-substituent as a point of diversification. For example, it can be converted into an organometallic reagent (e.g., via lithium-halogen exchange) and then reacted with an electrophile, or it can be subjected to cross-coupling reactions to introduce complex side chains. nih.gov The benzyloxy group acts as a protected version of a phenol, a functional group prevalent in many natural products like cannabinoids and flavonoids. This protection allows chemists to perform reactions on other parts of the molecule without affecting the sensitive hydroxyl group. In the final stages of a synthesis, the benzyl group is typically removed under mild conditions (e.g., catalytic hydrogenation) to unveil the free phenol, completing the synthesis of the target natural product or bioactive analogue. For example, a similar bromo-methoxynaphthalene core is a key intermediate in the synthesis of the anti-inflammatory drug Nabumetone. google.com
Advanced Modifications and Diversification of Naphthalene Scaffolds
The true synthetic power of this compound is realized in its capacity for systematic modification, allowing for the creation of diverse libraries of compounds from a single starting material. The C-Br bond is exceptionally versatile and can participate in a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern medicinal and materials chemistry. nih.gov
Key transformations for scaffold diversification include:
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids/esters to introduce new carbon substituents. organic-chemistry.org
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups, which can be further functionalized or used to create rigid, linear molecular wires.
Heck Coupling: Reaction with alkenes to form new C-C bonds and introduce vinyl groups.
Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives, a common structure in pharmaceuticals and organic electronic materials.
Cyanation: Introduction of a nitrile (-CN) group, which is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine.
Following the modification at the C1 position, the benzyloxy group at C2 can be deprotected to a hydroxyl group. This newly revealed functional group opens a second dimension for diversification, including etherification, esterification, or conversion to a triflate for another round of cross-coupling reactions. This two-stage diversification strategy (modification at C1 followed by modification at C2) allows for the rapid generation of a wide array of structurally distinct molecules from a common advanced intermediate.
Below is an interactive table summarizing the potential cross-coupling reactions for the diversification of the this compound scaffold.
| Reaction Name | Coupling Partner | Functional Group Introduced | Typical Catalyst/Conditions |
|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR')₂ | Aryl, Heteroaryl, Vinyl (R) | Pd(PPh₃)₄ or PdCl₂(dppf), Base (e.g., K₂CO₃, Cs₂CO₃) |
| Sonogashira Coupling | R-C≡C-H | Alkynyl (R-C≡C-) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N, piperidine) |
| Heck Coupling | Alkene (e.g., Styrene) | Alkenyl (-CH=CHR) | Pd(OAc)₂, Ligand (e.g., P(o-tolyl)₃), Base (e.g., Et₃N) |
| Buchwald-Hartwig Amination | R₂NH | Amino (-NR₂) | Pd₂(dba)₃, Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) |
| Stille Coupling | R-Sn(Bu)₃ | Aryl, Vinyl, Alkyl (R) | Pd(PPh₃)₄, LiCl |
| Cyanation | Zn(CN)₂ or KCN | Nitrile (-CN) | Pd(PPh₃)₄ or Pd₂(dba)₃, dppf |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of complex substituted naphthalenes like "2-(Benzyloxy)-1-bromo-7-methoxynaphthalene" traditionally relies on multi-step processes that can be resource-intensive. A key area of future research will be the development of novel and sustainable synthetic routes that are more efficient and environmentally friendly. This includes exploring one-pot reactions and tandem sequences that minimize intermediate purification steps, thereby saving time and reducing solvent waste. researchgate.net
Researchers are increasingly investigating methods that utilize readily available and less expensive starting materials. google.com The concept of "skeletal editing," where the core structure of a molecule is modified in a late-stage fashion, is also gaining traction. For instance, methods for the transmutation of atoms within a heterocyclic ring to form a naphthalene (B1677914) core could offer innovative pathways to derivatives of "this compound". nih.gov Furthermore, there is a growing emphasis on "green chemistry" principles, which involves the use of eco-friendly solvents and reagents to minimize the environmental impact of chemical synthesis. frontiersin.org The development of synthetic strategies that avoid harsh reaction conditions and toxic reagents will be a significant focus. nih.gov
Exploiting New Catalytic Systems for Selective Functionalization
The presence of a bromine atom in "this compound" offers a versatile handle for further chemical modifications through cross-coupling reactions. Future research will undoubtedly focus on exploiting new and more efficient catalytic systems to selectively functionalize this position. Transition metal catalysis, particularly with palladium, has been instrumental in the functionalization of C-H bonds in naphthalene derivatives. anr.fr Future efforts will likely explore the use of less expensive and more abundant metals as catalysts to enhance the sustainability of these transformations. anr.fr
A significant challenge in the chemistry of substituted naphthalenes is achieving high regioselectivity. researchgate.netnih.gov The development of catalytic systems that can precisely control the position of new functional groups is a major goal. This includes the design of sophisticated ligands that can direct the catalyst to a specific C-H bond on the naphthalene ring. anr.fr Ruthenium-catalyzed reactions have already shown promise in the remote C-H functionalization of naphthalenes, allowing for the introduction of functional groups at positions that are traditionally difficult to access. rsc.org Additionally, the use of directing groups that can be easily installed and removed will continue to be a valuable strategy for achieving site-selective functionalization. anr.frresearchgate.net The exploration of novel catalytic cycles, potentially involving different oxidation states of the metal catalyst, could also lead to new and unexpected transformations. acs.org
Advancements in Computational Modeling for Rational Design
Computational chemistry is becoming an indispensable tool in the rational design of synthetic strategies and the prediction of molecular properties. patsnap.com In the context of "this compound," computational modeling can be employed to predict its reactivity and to design more efficient synthetic routes. nih.govuaeu.ac.ae Molecular modeling techniques, such as density functional theory (DFT) calculations, can provide valuable insights into reaction mechanisms, helping chemists to understand and optimize reaction conditions. anr.fr
For instance, computational models can be used to predict the most likely sites for electrophilic or nucleophilic attack on the naphthalene ring, guiding the design of selective functionalization reactions. patsnap.com These models can also be used to simulate the interaction of the molecule with biological targets, which is crucial for applications in drug discovery. nih.govuaeu.ac.aenih.gov By predicting the binding affinity and mode of interaction, computational methods can help to prioritize the synthesis of derivatives with enhanced biological activity. patsnap.com As computational power increases and algorithms become more sophisticated, the accuracy and predictive power of these models will continue to improve, further accelerating the pace of research. osti.gov
Integration of Automated Synthesis and High-Throughput Experimentation
The integration of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the field of chemical synthesis. drugtargetreview.com These technologies allow for the rapid and parallel execution of a large number of reactions, significantly accelerating the process of reaction optimization and the discovery of new transformations. youtube.comtrajanscimed.com For a molecule like "this compound," HTE can be used to quickly screen a wide range of catalysts, ligands, solvents, and other reaction parameters to identify the optimal conditions for a particular transformation. youtube.comresearchgate.net
Automated systems can handle the precise dispensing of reagents and the monitoring of reactions, reducing the potential for human error and improving the reproducibility of experiments. trajanscimed.com The data generated from HTE can be used to train machine learning algorithms, which can then predict the outcomes of future reactions and suggest new experimental conditions to explore. drugtargetreview.com This iterative cycle of automated experimentation and data analysis has the potential to dramatically accelerate the discovery of new derivatives of "this compound" with desired properties. youtube.com The ability to rapidly synthesize and screen libraries of related compounds will be particularly valuable for applications in materials science and drug discovery. trajanscimed.comliverpool.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
